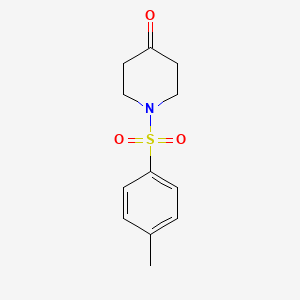

1-Tosylpiperidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEBUFJFSAZGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340031 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33439-27-9 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tosylpiperidin-4-one, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthetic methodologies, and its role in the development of novel therapeutics, particularly in cancer research and inflammation.

Core Properties of this compound

This compound, also known by its IUPAC name 1-(4-methylphenyl)sulfonylpiperidin-4-one, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33439-27-9 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃S | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-one | [1] |

| Synonyms | N-Tosyl-4-piperidone, 1-(p-Toluenesulfonyl)-4-piperidone | [1] |

| Solubility | >38 µg/mL in aqueous solution at pH 7.4 | [1] |

| Appearance | White to off-white solid |

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) and includes P261, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, and P501.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the tosylation of 4-piperidone. The following is a general experimental protocol.

Synthesis of this compound from 4-Piperidone

This procedure involves the reaction of 4-piperidone with p-toluenesulfonyl chloride in the presence of a base.

Materials:

-

4-Piperidone hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or pyridine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 4-piperidone hydrochloride in the chosen solvent, add the base (e.g., triethylamine) at 0 °C to neutralize the hydrochloride and liberate the free amine.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Key Reactions and Transformations

The ketone functionality of this compound makes it a versatile intermediate for a variety of chemical transformations, including reductive amination and the Wittig reaction, to introduce molecular diversity.

Reductive Amination

Reductive amination of this compound with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the corresponding N-substituted 4-amino-1-tosylpiperidine derivatives.

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone to an alkene. Reaction of this compound with a phosphorus ylide generates a 4-alkylidene-1-tosylpiperidine derivative.

Caption: Workflow for the Wittig reaction of this compound.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The tosyl group in this compound serves as a versatile handle for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Anticancer Applications

Derivatives of piperidin-4-one have shown significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.

-

MDM2-p53 Interaction Inhibition: Certain piperidinone derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction. By blocking this interaction, these compounds can reactivate the tumor suppressor functions of p53, leading to cell cycle arrest and apoptosis in cancer cells.

References

An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tosylpiperidin-4-one, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate in the development of novel therapeutics.

Chemical Identity and Structure

This compound, a derivative of piperidine, is characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom of the piperidin-4-one core.

IUPAC Name: 1-(4-methylphenyl)sulfonylpiperidin-4-one[1]

Synonyms: N-Tosyl-4-piperidone, 1-(p-Toluenesulfonyl)-4-piperidone, 1-(4-methylbenzenesulfonyl)piperidin-4-one[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃S | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| CAS Number | 33439-27-9 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 135-139 °C | |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. | [1] |

| pKa | Not available |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.71 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 3.32 (t, J=6.2 Hz, 4H), 2.58 (t, J=6.2 Hz, 4H), 2.44 (s, 3H). | [1] |

| ¹³C NMR (CDCl₃) | δ 206.5, 144.2, 132.8, 129.9, 127.8, 45.2, 40.8, 21.6. | [1] |

| Mass Spectrum (GC-MS) | m/z 253 (M+), 155, 98, 91. | [1] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-tosylation of piperidin-4-one or its hydrochloride salt. The following protocol is a representative procedure based on established methods for the tosylation of secondary amines.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

Piperidin-4-one hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 eq).

-

Solvent and Base Addition: Suspend the piperidin-4-one hydrochloride in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension.

-

Tosyl Chloride Addition: To the cooled mixture, add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The tosyl group serves as a robust protecting group for the piperidine nitrogen and can also influence the reactivity of the adjacent carbonyl group. The piperidin-4-one scaffold is a common feature in many pharmaceuticals.

References

1-Tosylpiperidin-4-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data and a conceptual framework for the characterization of 1-Tosylpiperidin-4-one, a heterocyclic organic compound. The information presented is intended to support research and development activities where this molecule is of interest.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C12H15NO3S | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-one | [1] |

Conceptual Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound. This serves as a logical guide from synthesis to the determination of its physicochemical properties and potential applications.

References

An In-depth Technical Guide to 1-Tosylpiperidin-4-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-Tosylpiperidin-4-one. This compound, a key building block in synthetic and medicinal chemistry, is explored in detail, covering its structural characteristics, spectral data, synthesis protocols, and safety information. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical and Chemical Properties

This compound, systematically named 1-(4-methylphenyl)sulfonylpiperidin-4-one, is a solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃S | PubChem[1] |

| Molecular Weight | 253.32 g/mol | PubChem[1] |

| IUPAC Name | 1-(4-methylphenyl)sulfonylpiperidin-4-one | PubChem[1] |

| CAS Number | 33439-27-9 | PubChem[1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | PubChem[1] |

| Melting Point | 133-137 °C | Not explicitly found |

| Boiling Point | Decomposes | Not explicitly found |

| Solubility | >38 µg/mL (at pH 7.4) | PubChem[1] |

| Appearance | White to off-white solid | Inferred from general knowledge |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data that are instrumental in its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the tosyl group and the piperidinone ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.73 | d, J=8.3 Hz | 2H | Ar-H (ortho to SO₂) |

| 7.38 | d, J=8.0 Hz | 2H | Ar-H (meta to SO₂) |

| 3.42 | t, J=6.4 Hz | 4H | -CH₂-N-CH₂- |

| 2.51 | t, J=6.4 Hz | 4H | -CH₂-C(O)-CH₂- |

| 2.44 | s | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct peaks for each carbon environment.

| Chemical Shift (ppm) | Assignment |

| 206.5 | C=O |

| 144.9 | Ar-C (ipso to SO₂) |

| 132.8 | Ar-C (ipso to CH₃) |

| 129.9 | Ar-C (meta to SO₂) |

| 127.9 | Ar-C (ortho to SO₂) |

| 45.3 | -CH₂-N-CH₂- |

| 40.8 | -CH₂-C(O)-CH₂- |

| 21.6 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1720 | Strong | C=O stretch (ketone) |

| 1345, 1160 | Strong | S=O stretch (sulfonamide) |

| 1595 | Medium | C=C stretch (aromatic) |

| 2920 | Medium | C-H stretch (aliphatic) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-tosylation of 4-piperidone. The piperidin-4-one scaffold itself is often synthesized via a Mannich reaction.[2]

Synthesis of 4-Piperidone (General Procedure via Mannich Reaction)

The Mannich reaction is a versatile method for the synthesis of β-amino carbonyl compounds, which are precursors to piperidin-4-ones.[2] A general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of piperidin-4-one derivatives via the Mannich reaction.

Experimental Protocol (Illustrative):

A mixture of an appropriate aldehyde, an amine (such as ammonia or a primary amine), and a ketone with at least one α-hydrogen are reacted in a suitable solvent, often with acid or base catalysis. The resulting Mannich base can then undergo intramolecular cyclization to form the piperidin-4-one ring.

Synthesis of this compound from 4-Piperidone

The final step involves the N-tosylation of the 4-piperidone intermediate.

References

Spectral Data Analysis of 1-Tosylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Tosylpiperidin-4-one, a key building block in synthetic organic chemistry and medicinal chemistry. This document presents its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information.

Spectral Data Summary

The following tables summarize the key spectral data for this compound (C₁₂H₁₅NO₃S, Molar Mass: 253.32 g/mol ).[1]

¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.72 | d, J = 8.2 Hz | 2H | Ar-H (ortho to SO₂) |

| 7.35 | d, J = 8.2 Hz | 2H | Ar-H (meta to SO₂) |

| 3.15 | t, J = 6.0 Hz | 4H | -CH₂-N-CH₂- |

| 2.65 | t, J = 6.0 Hz | 4H | -CH₂-C(O)-CH₂- |

| 2.45 | s | 3H | Ar-CH₃ |

¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| 206.5 | C=O |

| 144.0 | Ar-C (ipso to SO₂) |

| 135.5 | Ar-C (ipso to CH₃) |

| 129.8 | Ar-CH (meta to SO₂) |

| 127.8 | Ar-CH (ortho to SO₂) |

| 45.5 | -CH₂-N-CH₂- |

| 40.8 | -CH₂-C(O)-CH₂- |

| 21.6 | Ar-CH₃ |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 253 | 40 | [M]⁺ (Molecular Ion) |

| 155 | 100 | [M - C₄H₆NO]⁺ (Tosyl group) |

| 98 | 60 | [M - C₇H₇SO₂]⁺ (Piperidinone ring) |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 8278 Hz

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 24038 Hz

Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate NMR software. The processing involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-300

-

Scan Speed: 1000 amu/s

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the structure of the compound.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the spectral characterization of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

Key literature references for 1-Tosylpiperidin-4-one synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key literature and methodologies for the synthesis of 1-Tosylpiperidin-4-one, a valuable intermediate in medicinal chemistry and drug development.

Core Synthesis Strategy

The most prevalent and straightforward method for the preparation of this compound involves the N-tosylation of a 4-piperidone precursor. This reaction is typically achieved by treating 4-piperidone or its hydrochloride salt with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the sulfur atom of the tosyl chloride.

A general synthetic scheme is presented below:

Caption: Synthetic workflow for this compound.

Key Literature and Experimental Protocols

While a vast body of literature exists on the synthesis of piperidone derivatives, detailed experimental procedures for the direct synthesis of this compound are often embedded within broader synthetic campaigns. The following protocol is a representative method based on common organic synthesis practices for N-tosylation of secondary amines.

Representative Experimental Protocol: N-Tosylation of 4-Piperidone Hydrochloride

Objective: To synthesize this compound from 4-piperidone hydrochloride.

Materials:

-

4-Piperidone hydrochloride

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent (e.g., chloroform, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath) is added triethylamine (2.2-2.5 eq) dropwise.

-

The mixture is stirred at 0 °C for 15-30 minutes.

-

p-Toluenesulfonyl chloride (1.1-1.2 eq) is then added portion-wise, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).

-

The combined organic layers are washed with water, brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a white to off-white solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on the representative protocol. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 4-Piperidone Hydrochloride | General Synthetic Knowledge |

| Key Reagents | p-Toluenesulfonyl Chloride, Triethylamine | General Synthetic Knowledge |

| Solvent | Dichloromethane | General Synthetic Knowledge |

| Reaction Temperature | 0 °C to Room Temperature | General Synthetic Knowledge |

| Reaction Time | 12 - 24 hours | General Synthetic Knowledge |

| Typical Yield | 85-95% | Estimated based on similar reactions |

| Molecular Formula | C₁₂H₁₅NO₃S | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Not consistently reported | |

| ¹H NMR (CDCl₃, δ) | 7.71 (d, 2H), 7.36 (d, 2H), 3.28 (t, 4H), 2.59 (t, 4H), 2.44 (s, 3H) | Spectroscopic data for similar structures |

| ¹³C NMR (CDCl₃, δ) | 205.8, 144.4, 132.9, 129.9, 127.9, 46.2, 40.8, 21.6 | Spectroscopic data for similar structures |

Logical Relationships in the Synthesis

The synthesis of this compound is a logical progression of fundamental organic reactions. The key steps and their relationships are outlined in the diagram below.

Caption: Logical steps in the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, researchers should consult the primary literature and optimize the reaction conditions as necessary.

References

The Emergence of a Versatile Building Block: A Technical History of 1-Tosylpiperidin-4-one

For researchers, scientists, and drug development professionals, 1-Tosylpiperidin-4-one is a familiar and indispensable building block in the synthesis of complex molecules. Its journey from a chemical curiosity to a cornerstone of medicinal chemistry reflects the broader evolution of synthetic strategies and the ever-present need for robust and reliable intermediates. This in-depth technical guide explores the discovery and history of this compound, detailing its synthesis, characterization, and pivotal role in the development of novel therapeutics.

From Unprotected Precursors to a Stable Intermediate: The Genesis of this compound

The story of this compound is intrinsically linked to the development of methods for the synthesis of the parent compound, 4-piperidone. Early work in the mid-20th century by pioneers such as McElvain and Stork laid the foundation for constructing the piperidone core. Their 1946 publications in the Journal of the American Chemical Society detailed the preparation of piperidine derivatives, including the synthesis of 1-benzoyl-3-carbethoxy-4-piperidone, a key precursor to the 4-piperidone system.[1][2] This early research focused on creating the heterocyclic ring and exploring its reactivity.

The tosyl protecting group, a toluenesulfonyl moiety, was introduced to organic chemistry in 1933 and gained prominence for its ability to protect amines and alcohols.[3] Its application to the piperidine ring, specifically at the nitrogen atom, offered a significant advantage: the tosyl group is exceptionally stable under a wide range of reaction conditions, yet it can be removed when necessary. This stability was crucial for chemists seeking to perform reactions on other parts of the piperidone molecule without affecting the nitrogen.

While the precise first synthesis of this compound is not definitively documented in a single landmark paper, its use in the scientific literature points to its emergence as a readily accessible and valuable intermediate. A notable early documentation of its characterization appeared in a 1976 paper by J. A. Hirsch and E. Havinga in The Journal of Organic Chemistry. This study, focused on the conformational analysis of 1-hetera-4-cyclohexanone systems using 13C NMR spectroscopy, included this compound as a key compound of interest. The fact that the synthesis was not detailed suggests that the compound was already known and likely prepared by established methods of N-tosylation of 4-piperidone.

The Synthesis of a Workhorse Molecule: Experimental Protocols

The preparation of this compound is a straightforward and well-established laboratory procedure. The most common method involves the direct tosylation of 4-piperidone hydrochloride.

Typical Experimental Protocol for the Synthesis of this compound:

Materials:

-

4-Piperidone hydrochloride

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or another suitable base, such as triethylamine)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

4-Piperidone hydrochloride is suspended in a suitable solvent, such as dichloromethane, and cooled in an ice bath.

-

A base, typically pyridine, is added to the suspension to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen.

-

p-Toluenesulfonyl chloride, dissolved in a minimal amount of the same solvent, is added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess pyridine), water, and a saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a white to off-white crystalline solid.

Quantitative Data:

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO₃S |

| Molecular Weight | 253.32 g/mol |

| Melting Point | Typically in the range of 135-139 °C |

| Typical Yield | 85-95% |

This robust and high-yielding synthesis has made this compound a readily available and cost-effective starting material for a multitude of synthetic applications.

A Gateway to Complexity: The Role of this compound in Drug Discovery

The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of pharmaceutically active compounds. The piperidine scaffold is a common motif in a vast array of drugs, and the ability to selectively functionalize the 4-position of the ring is of paramount importance.

The tosyl group serves as a reliable "handle" that allows chemists to carry out a variety of transformations at the ketone functionality without interference from the otherwise reactive secondary amine. These transformations include, but are not limited to:

-

Reductive amination: The ketone can be converted to a variety of substituted amines, introducing a key pharmacophore.

-

Wittig reaction and its variants: Carbon-carbon bond formation at the 4-position allows for the introduction of diverse side chains.

-

Grignard and organolithium additions: These reactions provide access to tertiary alcohols, which can be further modified.

-

Enolate chemistry: The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then be alkylated or undergo other reactions.

Once the desired modifications at the 4-position are complete, the tosyl group can be removed under reductive conditions (e.g., using sodium in liquid ammonia or other reducing agents) to reveal the free secondary amine, which can then be further functionalized if required.

The logical workflow for the utilization of this compound in a synthetic route is depicted in the following diagram:

Caption: Synthetic workflow using this compound.

Conclusion

From its conceptual origins in the early days of heterocyclic chemistry to its current status as a workhorse in modern drug discovery, this compound exemplifies the importance of robust and versatile building blocks in organic synthesis. The strategic use of the tosyl protecting group transformed the 4-piperidone core into a stable and selectively reactive intermediate, opening up a vast chemical space for the synthesis of novel and complex molecules. As the quest for new therapeutics continues, the legacy of this compound as a key enabler of innovation in medicinal chemistry is certain to endure.

References

- 1. Piperidine derivatives; the preparation of l-benzoyl-3-carbethoxy-4-piperidone; a synthesis of guvacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone; synthesis of ethyl 3-ethyl-4-piperidylacetate (d1-ethyl cincholoiponate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

Solubility Profile of 1-Tosylpiperidin-4-one in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Tosylpiperidin-4-one. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the compound's solubility in common organic solvents based on its physicochemical properties and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, aiding in solvent selection for synthesis, purification, and formulation.

Introduction

This compound, also known as N-Tosyl-4-piperidone, is a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO₃S.[1] Its structure incorporates a piperidone ring, a tosyl group, and a ketone functional group. These features contribute to its specific physicochemical properties, which in turn govern its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including as a building block in organic synthesis and in the development of novel pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are instrumental in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃S | [1] |

| Molecular Weight | 253.32 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not readily available | |

| pKa | Not readily available | |

| LogP (predicted) | Not readily available |

Predicted Solubility Profile

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, a qualitative prediction can be made based on the principle of "like dissolves like". The presence of a polar ketone and sulfonyl group, alongside a nonpolar tosyl ring and piperidine backbone, suggests a nuanced solubility profile.

The following table summarizes the predicted qualitative solubility of this compound in various classes of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | The ketone and sulfonyl oxygens can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The polar nature of both the solute and the solvent allows for favorable dipole-dipole interactions. The ketone moiety is particularly compatible with acetone. |

| Halogenated Solvents | Dichloromethane, Chloroform | High to Moderate | These solvents are capable of dissolving a wide range of organic compounds and should effectively solvate this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | The polarity of ethers is lower than that of ketones or alcohols, which may limit the solubility. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The significant polar character of this compound is not well-matched with the nonpolar nature of aromatic hydrocarbons. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The large difference in polarity between the compound and these nonpolar solvents will likely result in very poor solubility. |

| Aqueous Media | Water | Low | PubChem reports a solubility of >38 µg/mL at pH 7.4, indicating low aqueous solubility.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed and that solid remains after equilibration.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is reached.

-

Sample Collection and Preparation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time for the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Factors Influencing Solubility

The solubility of an organic compound like this compound is influenced by several interconnected factors. A clear understanding of these factors is essential for predicting and manipulating its solubility.

References

An In-depth Technical Guide to the Synthesis of 1-Tosylpiperidin-4-one Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-tosylpiperidin-4-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and the tosyl-protected piperidone serves as a versatile intermediate for the creation of diverse molecular architectures, including substituted amines and spirocyclic systems. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis of these valuable compounds.

Core Synthesis and Derivatization Strategies

The synthesis of this compound analogs typically commences with the tosylation of piperidin-4-one. The resulting N-tosyl-4-piperidone is a stable and key intermediate that can be derivatized through various chemical transformations. The most common and powerful of these methods is reductive amination, which allows for the introduction of a wide range of substituents at the 4-position of the piperidine ring.

Reductive Amination: This one-pot reaction involves the condensation of this compound with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. The choice of reducing agent is crucial for the success of this reaction, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being preferred to avoid the undesired reduction of the starting ketone. This method is highly efficient for creating a library of N-substituted 4-aminopiperidine derivatives.

Synthesis of Spiro-piperidines: this compound is also a valuable precursor for the synthesis of spiro-piperidine derivatives. These compounds, where a second ring system shares a single carbon atom with the piperidine ring, are of great interest in drug discovery due to their rigid three-dimensional structures. Synthetic strategies often involve multi-step sequences that can include reactions like the Castagnoli-Cushman reaction or intramolecular cyclizations.

Quantitative Data on Synthesis

The following tables summarize quantitative data from various reported syntheses of this compound derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of 2-Phenyl-1-tosylpiperidin-4-one

| Reactant | Reagent | Catalyst | Solvent | Time | Temp. | Yield (%) |

| 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one | Phenylboronic acid | [Rh(cod)₂]BF₄ | H₂O/Dioxane | 30 min | rt | Not Specified |

Table 2: Reductive Amination of N-Substituted-4-Piperidones

| Piperidone Derivative | Amine | Reducing Agent | Solvent | Time | Temp. | Yield (%) |

| 1-Benzyl-4-piperidone | Aniline | NaBH₃CN | Methanol | Not Specified | 0 °C | Not Specified |

| N-Boc-4-piperidinone | Aniline | NaBH(OAc)₃ | Not Specified | Not Specified | rt | Not Specified |

| 1-Benzylpiperidin-4-one | Ammonia | Raney-Ni / H₂ | Not Specified | Not Specified | Not Specified | High |

Table 3: Synthesis of Various Piperidin-4-one Derivatives [1]

| Compound | Starting Materials | Yield (%) |

| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-(dimethylamino)benzaldehyde, Benzaldehyde, Ammonium acetate | 82.38 |

| 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-Methoxybenzaldehyde, Benzaldehyde, Ammonium acetate | 80.33 |

| 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-Hydroxybenzaldehyde, Benzaldehyde, Ammonium acetate | 69.39 |

| 2-[4-(dimethylamino)phenyl]-3-isopropyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-(dimethylamino)benzaldehyde, Benzaldehyde, Ammonium acetate | 72.32 |

| 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-Methoxybenzaldehyde, Benzaldehyde, Ammonium acetate | 59.44 |

| 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one | Ethyl methyl ketone, 4-Hydroxybenzaldehyde, Benzaldehyde, Ammonium acetate | 63.43 |

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations.

Protocol 1: Synthesis of 2-Phenyl-1-tosylpiperidin-4-one[2]

-

Reaction Setup: In a suitable flask, dissolve phenylboronic acid (3.0 eq) and [Rh(cod)₂]BF₄ (0.04 eq) in a degassed mixture of H₂O/dioxane (1:11).

-

Stirring: Stir the mixture for 30 minutes at room temperature.

-

Addition of Enone: Add a solution of 1-tosyl-1,2,3,6-tetrahydropyridin-4-one (1.0 eq) in H₂O/dioxane to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride[3]

-

Reaction Setup: In a round-bottom flask, dissolve the N-substituted-4-piperidone (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives

The synthesis of spiro[indoline-3,4'-piperidine] derivatives often involves a multi-step process that can be highly specific to the desired target molecule. A general approach may involve the reaction of an isatin derivative with a functionalized piperidine. These syntheses can be complex and require careful optimization of reaction conditions.

Visualizations

The following diagrams illustrate a typical synthetic workflow for the derivatization of this compound and a potential signaling pathway that could be modulated by its derivatives.

Caption: Synthetic workflow for this compound and its derivatives.

Caption: A potential signaling pathway involving p53 and Bax.[2]

References

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Role of the tosyl group in piperidinone chemistry

An In-depth Technical Guide on the Role of the Tosyl Group in Piperidinone Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted role of the tosyl (p-toluenesulfonyl) group in the chemistry of piperidinones. The piperidinone framework is a crucial scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic use of protecting groups is paramount in the multi-step synthesis of these complex molecules. Among these, the tosyl group stands out for its unique properties that allow chemists to modulate reactivity, control stereochemistry, and achieve synthetic goals that would otherwise be challenging. This document will delve into the application of the tosyl group as a protecting agent for the piperidinone nitrogen, its profound influence on the reactivity of the heterocyclic ring, methods for its removal, and its application in the synthesis of medicinally relevant molecules.

The secondary amine nitrogen in the piperidinone ring is both nucleophilic and basic, which can interfere with various synthetic transformations targeting other parts of the molecule. Protection of this nitrogen is therefore a common and often necessary strategy. The tosyl group is an excellent choice for this purpose due to several key characteristics.[1][2]

-

Stability: N-tosyl sulfonamides are remarkably stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and many electrophilic reagents.[1] This stability allows for a broad scope of chemical manipulations on the piperidinone ring without affecting the protecting group.

-

Electron-Withdrawing Nature: The potent electron-withdrawing effect of the sulfonyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to. This deactivation is crucial for preventing unwanted side reactions at the nitrogen.

-

Ease of Introduction: The tosyl group is typically introduced by reacting the parent piperidinone with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, which neutralizes the HCl byproduct.[1]

General Workflow for N-Tosyl Piperidinone Synthesis

The general strategy involves the protection of the piperidinone nitrogen, subsequent modification of the ring, and final deprotection to yield the desired product.

Caption: General synthetic workflow using the tosyl group in piperidinone chemistry.

Table 1: Synthesis of N-Tosyl Piperidinones

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Piperidin-4-one | p-Toluenesulfonyl chloride, Pyridine | 1-Tosylpiperidin-4-one | Not specified | [3] |

| Unsaturated alcohols | 1. MsCl, Et3N, CH2Cl2; 2. TsNH2, K2CO3, DMF | Unsaturated Tosylamides | Good yields | [4] |

| (S)-2-amino alcohols | TsCl, K2CO3, Acetonitrile | (S)-N-tosyl aziridines | High | [5][6] |

Influence on Reactivity and Stereochemistry

The introduction of an N-tosyl group does more than just protect the nitrogen; it fundamentally alters the electronic properties and steric environment of the piperidinone ring, which can be harnessed for various synthetic strategies.

Activation of the Piperidinone Ring

The electron-withdrawing nature of the tosyl group enhances the reactivity of adjacent positions. For instance, N-tosyl-4-piperidinone can be readily oxidized to the corresponding α,β-unsaturated ketone, N-tosyl-dihydropyridin-4-one, using reagents like iodoxybenzoic acid (IBX).[3] This vinylogous amide is an excellent Michael acceptor for conjugate addition reactions.

Conjugate Addition Reactions

The N-tosyl dihydropyridin-4-ones serve as key intermediates. For example, the rhodium-catalyzed conjugate addition of phenylboronic acid has been used to synthesize 3-phenyl-substituted piperidinones, which are precursors for sigma-1 receptor ligands.[3] However, the reaction conditions need to be carefully optimized, as the tosyl-protected intermediate can be prone to decomposition under basic conditions.[3]

Table 2: Reactions of N-Tosyl Piperidinone Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | IBX, NMO, 30°C | 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one | 77-83 | [3] |

| 1-Tosyl-1,2,3,6-tetrahydropyridin-4-one | Phenylboronic acid, [Rh(cod)2]BF4, dioxane/water | 3-Phenyl-1-tosylpiperidin-4-one | 34 | [3] |

| N-tosyl iodopiperidine | 3-(benzyloxy)cyclobutane-1-carboxylic acid, Ni-catalysis | Ketone intermediate | Not specified | [7] |

| Unsaturated tosylamides | Oxone®, KI, wet Al2O3 | N-tosyl iodopyrrolidines and piperidines | Good | [4] |

Stereochemical Influence

The bulky tosyl group can exert significant steric hindrance, influencing the stereochemical outcome of reactions on the piperidinone ring. For example, in hydrogenation reactions of α,β-unsaturated esters derived from N-tosyl piperidinones, a mixture of cis and trans diastereomers can be obtained.[3] The ratio of these isomers is influenced by the catalyst and reaction conditions, but the presence of the tosyl group plays a role in facial selectivity.

Deprotection of the N-Tosyl Group

The successful application of the tosyl group as a protecting group hinges on its efficient removal at a late stage of the synthesis to unveil the free amine. A variety of methods have been developed for N-tosyl deprotection, with the choice of method depending on the overall functionality of the molecule.

Deprotection Strategies

The common methods for cleaving the robust N-S bond of a sulfonamide can be broadly categorized as reductive or acidic.

Caption: Common strategies for the deprotection of N-tosyl piperidinones.

Table 3: Comparison of N-Tosyl Deprotection Methods

| Reagents and Conditions | Substrate Type | Advantages | Limitations | Reference |

| Sodium naphthalenide | N-tosyl piperidine with O-benzyl group | Concurrent deprotection of O-benzyl and N-tosyl groups | Requires careful preparation of the reagent | [7] |

| Mg, MeOH | N-tosyl indole-imidazole alkaloid precursor | Mild conditions | Can lead to side reactions (e.g., byproduct formation with formaldehyde) | [8] |

| MeSO3H, TFA, thioanisole | General N-tosyl amines | Mild conditions at room temperature | Can be selective for other protecting groups (e.g., O-benzyl) | [7] |

| Cesium carbonate, THF/MeOH | N-tosyl indoles | Very mild, tolerant of many functional groups | Slower for electron-rich systems | [9] |

Application in Drug Development: Synthesis of σ1 Receptor Ligands

A practical application of N-tosyl piperidinone chemistry is demonstrated in the synthesis of aminoethyl-substituted piperidine derivatives as potent σ1 receptor ligands with antiproliferative properties.[3] The key steps in this synthesis involve the use of an N-tosyl protected piperidinone. The synthesis commences with the tosylation of piperidin-4-one, followed by oxidation to an α,β-unsaturated ketone. A crucial conjugate addition of phenylboronic acid is then performed. Subsequent transformations, including a Wittig reaction and reduction, ultimately lead to the target molecules after deprotection. This example highlights how the tosyl group facilitates key bond-forming reactions that are central to the construction of the final bioactive compounds.[3]

Key Experimental Protocols

General Procedure for N-Tosylation of 4-Piperidinone

To a solution of 4-piperidinone hydrochloride monohydrate in pyridine, p-toluenesulfonyl chloride is added portionwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford N-tosyl-4-piperidinone.[3]

Oxidation of N-Tosyl-4-Piperidinone to N-Tosyl-1,2,3,6-tetrahydropyridin-4-one

To a solution of N-tosyl-4-piperidinone in a suitable solvent (e.g., acetonitrile), N-methylmorpholine-N-oxide (NMO) and iodoxybenzoic acid (IBX) are added. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for several hours. After completion, the reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by flash chromatography yields the desired α,β-unsaturated ketone.[3]

Deprotection of N-Tosyl Group using Sodium Naphthalenide

A solution of naphthalene in anhydrous THF is prepared under an inert atmosphere. Small pieces of sodium metal are added, and the mixture is stirred until a deep green color persists, indicating the formation of sodium naphthalenide. The N-tosyl piperidinone derivative, dissolved in anhydrous THF, is then added dropwise to the sodium naphthalenide solution at a low temperature (e.g., -78 °C). The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water or saturated NH4Cl solution. The product is extracted, and the organic phase is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the deprotected piperidine.[7]

Conclusion

The tosyl group is a powerful and versatile tool in the synthetic chemist's arsenal for the manipulation of piperidinone scaffolds. Its role extends far beyond that of a simple protecting group. By modulating the electronic and steric properties of the piperidinone ring, the N-tosyl group enables a range of synthetic transformations, including oxidations and conjugate additions, and can influence the stereochemical course of reactions. While the robustness of the N-tosyl group is one of its key advantages, a variety of reliable methods for its cleavage are available, making it a strategically valuable group in the multi-step synthesis of complex molecules. For researchers and professionals in drug development, a thorough understanding of the nuances of N-tosyl piperidinone chemistry is essential for the efficient and elegant synthesis of novel therapeutic agents.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Tosyl group - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Tosylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(p-Toluenesulfonyl)piperidin-4-one, commonly known as 1-Tosylpiperidin-4-one, is a versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its rigid piperidone core, activated by the electron-withdrawing N-tosyl group, provides a scaffold for a diverse array of chemical transformations. This guide details the core reaction mechanisms involving this compound, focusing on reactions at the carbonyl group, transformations involving the enolizable α-protons, and cleavage of the N-tosyl protecting group. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in drug development and synthetic chemistry.

Introduction to this compound

This compound (C₁₂H₁₅NO₃S) is a commercially available, crystalline solid with a molecular weight of 253.32 g/mol . The presence of three key reactive sites—the electrophilic carbonyl carbon, the acidic α-protons, and the N-tosyl group—makes it a highly valuable intermediate for constructing complex molecular architectures, particularly spirocyclic systems and substituted piperidines prevalent in pharmacologically active compounds. The tosyl group serves as a robust protecting group that also enhances the acidity of the α-protons, facilitating enolate formation.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound can be categorized into three primary classes of reactions.

graph "Fundamental_Reactions_of_1_Tosylpiperidin_4_one" {

layout=neato;

node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];

edge [fontsize=9];

main [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

// Carbonyl Reactions

carbonyl_node [label="Carbonyl Reactions", shape=plaintext, pos="-3,2.5!"];

reduct_amin [label="Reductive Amination\n(4-Amino-piperidines)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-4.5,1.5!"];

wittig [label="Wittig Olefination\n(4-Alkylidene-piperidines)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-4.5,0!"];

reduction [label="Reduction\n(4-Hydroxy-piperidines)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-4.5,-1.5!"];

// Enolate Reactions

enolate_node [label="α-Carbon (Enolate) Reactions", shape=plaintext, pos="3,2.5!"];

alkylation [label="Alkylation\n(3-Alkyl-piperidones)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4.5,1.5!"];

mcr [label="Multicomponent Reactions\n(Spirocycles)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4.5,0!"];

// N-Tosyl Group Reactions

tosyl_node [label="N-Tosyl Group Reactions", shape=plaintext, pos="0,-2.5!"];

deprotection [label="Reductive Cleavage\n(Piperidin-4-ones)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-3.5!"];

// Edges

main -- wittig [label=" R-CH=PPh₃"];

main -- reduct_amin [label=" 1. R-NH₂\n2. [H]"];

main -- reduction [label=" NaBH₄"];

main -- alkylation [label=" 1. Base (LDA)\n2. R-X"];

main -- mcr [label=" Various\nReagents"];

main -- deprotection [label=" Mg/MeOH"];

}

Caption: General mechanism of reductive amination.

The Wittig reaction transforms the carbonyl group into a carbon-carbon double bond, providing access to exo-methylene piperidines. This reaction involves a phosphorus ylide (Wittig reagent), which is typically generated by deprotonating a phosphonium salt with a strong base.[1][2]

-

Mechanism: The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate.[3] This intermediate rapidly collapses, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the alkene and triphenylphosphine oxide.[2]

The ketone can be readily reduced to the corresponding secondary alcohol, 1-tosylpiperidin-4-ol, using standard reducing agents like sodium borohydride (NaBH₄). The reaction is typically performed in a protic solvent such as methanol or ethanol.

Reactions at the α-Carbon (Enolate Chemistry)

The protons on the carbons adjacent (α) to the carbonyl are acidic and can be removed by a strong base to form a nucleophilic enolate.

The enolate of this compound can be alkylated by reacting it with an alkyl halide. The choice of base and reaction conditions is crucial. A strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete and irreversible deprotonation, forming the kinetic enolate.

This compound and its derivatives are excellent substrates for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. These reactions often lead to the formation of valuable spirocyclic scaffolds. For example, the reaction of a piperidone derivative with isatin and an amino acid can yield complex spiro-oxindole piperidines.

Reactions of the N-Tosyl Group

The tosyl group, while being a stable protecting group, can be removed to liberate the secondary amine. A common and effective method for this transformation is reductive cleavage using magnesium metal in methanol (Mg/MeOH). This method is often preferred due to its mild conditions compared to harsher reagents like sodium amalgam.

-

Mechanism: The reaction is believed to proceed via a single-electron transfer (SET) from the magnesium metal to the sulfonamide, leading to the cleavage of the nitrogen-sulfur bond.

Quantitative Data Summary

The following tables summarize representative yields for the key transformations of this compound and its close analogs.

Table 1: Reductive Amination of N-Protected-4-Piperidones

| Amine Substrate | Reducing Agent | Solvent | Yield (%) | Reference |

| :--- | :--- | :--- | :--- | :--- |

| 3,4-Dichloroaniline | NaBH(OAc)₃ | 1,2-Dichloroethane | 85 | |

| Methylamine | NaBH(OAc)₃ | Tetrahydrofuran | 98 | N/A |

| Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | ~90-95 (Typical) | General Knowledge |

| Ammonia (as NH₄OAc) | NaBH₃CN | Methanol | 70-80 (Typical) | General Knowledge |

Table 2: Wittig Reaction & N-Tosyl Deprotection

| Reaction | Reagents | Conditions | Yield (%) | Reference |

| :--- | :--- | :--- | :--- | :--- |

| Wittig Olefination | Ph₃P=CH₂ (in situ) | THF, rt | 62 (for similar aldehyde) | |

| N-Tosyl Deprotection | Mg, MeOH | Sonication, rt, 1h | 71-79 | N/A |

Detailed Experimental Protocols

Protocol: Reductive Amination of 1-Benzyl-4-piperidone (Representative)

This protocol for a closely related substrate illustrates the general procedure.

-

Materials: 1-Benzyl-4-piperidone (1 eq.), primary amine (e.g., benzylamine, 1.1 eq.), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), 1,2-dichloroethane (DCE), saturated aqueous NaHCO₃.

-

Procedure:

-

Dissolve 1-benzyl-4-piperidone and the amine in DCE.

-

Add acetic acid (1.1 eq.) and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

-

Add NaBH(OAc)₃ portion-wise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCE or dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical reductive amination reaction.

Protocol: N-Tosyl Deprotection using Mg/MeOH

-

Materials: N-Tosyl piperidine derivative (1.0 eq.), magnesium powder (10.0 eq.), anhydrous methanol.

-

Procedure:

-

To a solution of the N-tosyl piperidine in anhydrous methanol, add magnesium powder.

-

Sonicate the suspension at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic solids.

-

Adsorb the filtrate onto Celite® or silica gel and purify by flash column chromatography to afford the deprotected piperidine.

Conclusion

This compound is a cornerstone synthetic intermediate whose reactivity is well-defined and versatile. Mastery of its core transformations—reductive amination, Wittig olefination, enolate alkylation, and N-tosyl deprotection—provides chemists with a powerful toolkit for the synthesis of novel piperidine-containing compounds. The protocols and data presented herein offer a practical guide for researchers aiming to leverage this valuable building block in drug discovery and development programs.

References

Methodological & Application

Application Note: Synthesis of 4-Aminopiperidines from 1-Tosylpiperidin-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-aminopiperidine scaffold is a privileged structural motif found in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its prevalence is due to favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a wide range of biological targets. 1-Tosylpiperidin-4-one is a readily available and stable starting material for the synthesis of N-substituted 4-aminopiperidines. The most direct and widely employed method for this transformation is reductive amination.[2][3]

This application note provides a detailed overview of the synthesis of 4-aminopiperidines from this compound via reductive amination, focusing on common and efficient protocols using various borohydride reducing agents.

General Reaction Scheme

The synthesis involves a one-pot reaction where this compound condenses with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to yield the target 4-aminopiperidine derivative.

Figure 1. General scheme for the reductive amination of this compound.

Methodologies and Reagents

Several reducing agents can be employed for this transformation, each with distinct advantages regarding selectivity, reactivity, and handling.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, STAB is particularly effective for the reductive amination of ketones.[4][5] It is less basic and more sterically hindered than other borohydrides, allowing for the selective reduction of the intermediate iminium ion in the presence of the starting ketone.[4] It does not reduce aldehydes and ketones at a significant rate, which allows for a one-pot procedure where all reagents are mixed at the outset.[5][6]

-

Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable under mildly acidic conditions, which are optimal for iminium ion formation.[3] It selectively reduces iminium ions over carbonyls.[5] However, due to its high toxicity and the potential to generate hydrogen cyanide gas, it is often replaced by STAB.[5]

-

Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. Since it can reduce the starting ketone, the reaction is typically performed in a stepwise manner where the imine is allowed to form first before the addition of NaBH₄.[3][6] This method is often carried out in protic solvents like methanol or ethanol.[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-aminopiperidines via reductive amination.

Caption: General experimental workflow for reductive amination.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 4-aminopiperidine derivatives from this compound. Yields are representative and can vary based on the specific amine and reaction scale.

| Amine (R¹R²NH) | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Notes |

| Benzylamine | NaBH(OAc)₃ | DCE | 16 | 25 | ~85-95 | Acetic acid can be used as a catalyst.[5] |

| Aniline | NaBH(OAc)₃ | THF | 24 | 25 | ~70-85 | Weaker nucleophiles may require longer reaction times. |

| Morpholine | NaBH(OAc)₃ | DCE | 12 | 25 | ~90-98 | Highly efficient for secondary cyclic amines. |

| Ammonia (as NH₄OAc) | NaBH(OAc)₃ | DCE | 24 | 25 | ~60-75 | Ammonia should be used in large excess as its acetate salt.[5] |

| Methylamine | NaBH₄ / Ti(OiPr)₄ | MeOH | 6 | 25 | ~80-90 | Stepwise addition of NaBH₄ after imine formation. |

| Dimethylamine | NaBH₃CN | MeOH | 18 | 25 | ~85-95 | pH should be maintained between 6-7.[5] |

DCE = 1,2-Dichloroethane; THF = Tetrahydrofuran; MeOH = Methanol

Detailed Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and highly reliable method suitable for a wide range of primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., Benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Acetic Acid (optional, 0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).

-

Add the amine (1.1 eq) to the stirred solution. If the amine salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

-

(Optional) For less reactive amines or to accelerate iminium formation, a catalytic amount of glacial acetic acid (0.1 eq) can be added. Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aminopiperidine product.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step, one-pot protocol is a cost-effective alternative, particularly suitable for amines that form imines readily.

Materials:

-

This compound (1.0 eq)

-

Amine (e.g., Methylamine, 2.0 M in MeOH) (1.2 eq)

-

Methanol (MeOH), anhydrous

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol (~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the amine solution (1.2 eq) and stir the mixture at room temperature for 2-4 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution. Foaming may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of deionized water.

-

Remove most of the methanol under reduced pressure.

-

Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the product via flash column chromatography or recrystallization as appropriate.

References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes: Reductive Amination Protocol for 1-Tosylpiperidin-4-one

Introduction